Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate

Description

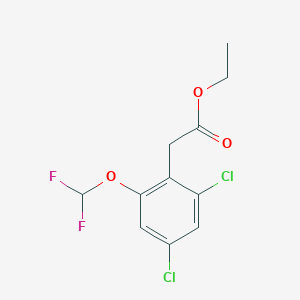

Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate is a halogenated phenylacetate ester characterized by two chlorine substituents at positions 2 and 4 of the phenyl ring and a difluoromethoxy group at position 6. The difluoromethoxy group (-OCHF₂) enhances metabolic stability and lipophilicity compared to methoxy (-OCH₃) or hydroxy groups, making it favorable for applications requiring prolonged biological activity .

Properties

IUPAC Name |

ethyl 2-[2,4-dichloro-6-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2F2O3/c1-2-17-10(16)5-7-8(13)3-6(12)4-9(7)18-11(14)15/h3-4,11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSMQPYZZOOTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-dichloro-6-(difluoromethoxy)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Oxidation and Reduction: The phenyl ring can be subjected to oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetates, while oxidation can lead to the formation of carboxylic acids .

Scientific Research Applications

Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate has several scientific research applications:

Chemistry: Used as a model compound in studies of herbicide action and environmental fate.

Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.

Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate involves the inhibition of carotenoid biosynthesis in plants. This leads to the disruption of photosynthesis and ultimately causes the death of the targeted weeds. The compound specifically targets the enzyme phytoene desaturase, which is crucial for the production of carotenoids .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with halogenated phenylacetates, differing primarily in substituent type and position. Key analogs include:

Key Observations :

- Chlorine (Cl) in the target compound offers a balance of reactivity and safety .

- Alkoxy Group Differences : The difluoromethoxy group (-OCHF₂) in the target compound is more electron-withdrawing and sterically bulky than methoxy (-OCH₃), improving resistance to oxidative degradation compared to Ethyl 2,4-difluoro-6-methoxyphenylacetate .

Biological Activity

Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate is a compound of significant interest in agricultural and biological research due to its herbicidal properties and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is primarily recognized for its use as a herbicide. Its unique molecular structure includes both chloro and difluoromethoxy substituents, which enhance its effectiveness against various weed species by targeting specific physiological processes in plants.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of carotenoid biosynthesis. This compound specifically inhibits the enzyme phytoene desaturase , a critical enzyme in the carotenoid biosynthetic pathway. The disruption of this pathway leads to impaired photosynthesis and ultimately causes cell death in targeted weeds.

Herbicidal Properties

Research indicates that this compound is effective against a range of weed species. Its herbicidal activity has been attributed to:

- Inhibition of Photosynthesis : By disrupting carotenoid synthesis, the compound affects chlorophyll production, leading to reduced photosynthetic efficiency.

- Weed Resistance Mechanisms : Studies have shown that this compound can overcome certain resistance mechanisms in weeds, making it a valuable tool in agricultural practices.

Other Biological Activities

In addition to its herbicidal properties, preliminary studies suggest that this compound may possess antimicrobial and antifungal activities. Research is ongoing to explore these potential applications further.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Herbicidal | Inhibits carotenoid biosynthesis | |

| Antimicrobial | Potential activity against various microbial strains | |

| Antifungal | Investigated for effectiveness against fungi |

Case Study: Herbicidal Efficacy

A study conducted on the efficacy of this compound demonstrated significant weed control in field trials. The results indicated:

- Application Rates : Optimal application rates ranged from 0.5 to 1.0 kg/ha.

- Target Weeds : Effective against common annual grasses and broadleaf weeds.

- Environmental Impact : The compound showed low toxicity to non-target organisms, suggesting a favorable environmental profile for agricultural use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.